molecular formula C21H19N5O2S B2918420 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 852377-03-8

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

Cat. No.: B2918420
CAS No.: 852377-03-8
M. Wt: 405.48
InChI Key: BUSFDJQTWFZUKK-UHFFFAOYSA-N
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Description

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a synthetic small molecule with the molecular formula C22H21N5O2S. It belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized for its significant potential in pharmacological and medicinal chemistry research . This compound features a 1,2,4-triazole ring fused to a pyridazine system, substituted at the 3-position with a 4-ethoxyphenyl group and at the 6-position via a thioether linkage to an N-phenylacetamide moiety. The 1,2,4-triazole nucleus is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which often translates to diverse biological activities . The specific structural configuration of this compound suggests it is a valuable intermediate or lead compound for developing novel therapeutic agents. Research into analogous [1,2,4]triazolo[4,3-b]pyridazine derivatives has revealed promising biological activities, particularly in the field of oncology. Recent studies have shown that compounds sharing this core structure can function as potent dual inhibitors of key cancer-related kinases, such as c-Met and Pim-1 . These kinases play critical roles in cell proliferation, survival, and metastasis, making them attractive targets for anticancer drug development . The inhibition of these pathways can induce cell cycle arrest (e.g., in the S-phase) and promote apoptosis (programmed cell death) in cancer cell lines, such as breast cancer MCF-7 cells, through the activation of executioner caspases and modulation of the PI3K/AKT/mTOR signaling axis . Furthermore, the 1,2,4-triazole pharmacophore is a established component of numerous FDA-approved drugs and is extensively investigated for its broad-spectrum antimicrobial properties, including antifungal and antibacterial activities . The presence of the thioether bridge and acetamide group in this molecule may contribute to its interaction with various enzymatic targets, similar to other triazole-containing molecules. This reagent is provided for research purposes only and is intended for use in investigative studies in medicinal chemistry, including structure-activity relationship (SAR) studies, biochemical assay development, and as a building block for the synthesis of more complex chemical entities. It is strictly for laboratory research use and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSFDJQTWFZUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to a class of phenylpyridazines that are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of both sulfur and nitrogen heteroatoms enhances its potential reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FN5O2SC_{21}H_{18}FN_{5}O_{2}S with a molecular weight of 423.46 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which is associated with kinase inhibition activities. The ethoxyphenyl group and the acetamide moiety provide avenues for structural modifications that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC21H18FN5O2S
Molecular Weight423.46 g/mol
CAS Number721964-51-8
Chemical ClassPhenylpyridazines

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. Specifically, triazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation:

  • Mechanism of Action : These compounds often target BRAF(V600E), EGFR, and Aurora-A kinase pathways. For example, derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been reported to inhibit nitric oxide production and other inflammatory mediators:

  • Case Study : In vitro assays indicated that certain derivatives reduced lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways related to NF-kB activation .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar triazole-based compounds have shown effectiveness against a range of bacterial strains:

  • In Vitro Studies : Compounds were tested against Gram-positive and Gram-negative bacteria with varying degrees of success. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the ethoxyphenyl or acetamide positions could lead to enhanced selectivity and potency:

  • Ethoxy Group : Variations in the alkoxy chain length or substitution can influence solubility and receptor affinity.
  • Acetamide Modifications : Altering the phenyl substituent on the acetamide may affect binding interactions with target proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Weight Biological Activity References
Target Compound 3-(4-ethoxyphenyl), 6-(thioacetamide-N-phenyl) ~435.5* Not explicitly reported
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-(3-methylphenyl), N-methylacetamide ~349.4† LIN28/let-7 inhibition, antitumor activity
Compound 8–10 (Cardiff University) Pyridine or sulfonamide substituents Varies PEF(S) binding, calpain-1 modulation
N-(4-Ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 3-(4-methoxyphenyl), 6-(thioacetamide-N-4-ethoxyphenyl) 435.5 Structural analog; activity unspecified
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide 3-(trifluoromethyl), propenamide chain ~494.5‡ Synthetic intermediate for radical coupling

*Estimated based on structural similarity to ; †Calculated from CAS data in ; ‡Derived from synthesis protocol in .

Physicochemical Properties

  • Melting Points : Triazolo-pyridazine derivatives like (E)-4b (mp 253–255°C) suggest high thermal stability, likely shared by the target compound due to its rigid core.
  • Solubility : The thioacetamide group in the target compound may improve aqueous solubility compared to C1632’s N-methylacetamide, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide, and how can reaction intermediates be optimized for yield?

  • Methodology : The compound can be synthesized via multi-step reactions, such as condensation of 4-ethoxy-substituted precursors with thiol-containing intermediates (e.g., 2-chloro-N-phenylacetamide) under reflux in polar aprotic solvents like DMF or DMSO. Catalysts like K₂CO₃ or Et₃N are often used to facilitate nucleophilic substitution .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to minimize side products like disulfide by-products. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) improves final yield .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and thioacetamide linkage (δ 3.8–4.0 ppm for SCH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~463.15 for C₂₃H₂₁N₅O₂S).
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 59.6%, H: 4.5%, N: 15.1%, S: 6.9%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (oral LD₅₀ < 300 mg/kg) and skin irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this triazolo-pyridazine derivative?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinity to target enzymes (e.g., kinases or cytochrome P450 isoforms). The triazolo-pyridazine core may interact with hydrophobic pockets via π-π stacking .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

  • Data Analysis :

  • In Vitro : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ discrepancies may arise from metabolic instability (e.g., hepatic CYP450-mediated oxidation of the ethoxy group) .
  • In Vivo : Administer in rodent models with pharmacokinetic profiling (plasma half-life, bioavailability). Use LC-MS/MS to detect active metabolites that enhance or reduce efficacy .

Q. How does the ethoxyphenyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insight :

  • The electron-donating ethoxy group (-OCH₂CH₃) activates the triazolo-pyridazine ring for NAS at the 6-position. Substituent effects can be quantified via Hammett σ⁺ values (σ⁺ ~ -0.24 for -OCH₂CH₃) .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) under identical conditions (e.g., DMF, 80°C).

Key Considerations for Researchers

  • Contradictions in Evidence : Variations in synthetic yields (e.g., 65% vs. 85%) may stem from solvent purity or catalyst batch differences. Replicate procedures with rigorous quality control.

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